



Application Notes and Protocols for DSP-2230 (ANP-230)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-2230, also known as ANP-230, is an investigational, orally active small-molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are implicated in the generation and propagation of neuronal action potentials, playing a crucial role in pain signaling.[2][3] Preclinical and early clinical data suggest that by blocking these specific sodium channel subtypes, **DSP-2230** may offer a novel therapeutic approach for the management of neuropathic pain with a potentially favorable safety profile, minimizing effects on the central nervous system and cardiovascular system.[4][5][6]

Developed initially by Sumitomo Dainippon Pharma and now under development by AlphaNavi Pharma, **DSP-2230** is being investigated for various neuropathic pain conditions, including rare genetic pain disorders like familial episodic limb pain syndrome.[4][6][7]

These application notes provide a summary of the available quantitative data and detailed protocols for key experiments involving **DSP-2230**.

Quantitative Data Summary In Vitro Efficacy



Target	Cell Line	Assay Type	Parameter	Value (µM)	Reference
Human Nav1.7	Stably expressing cells	Electrophysio logy (Voltage Clamp)	IC50	7.1	[1][8]
Human Nav1.8	Stably expressing cells	Electrophysio logy (Voltage Clamp)	IC50	11.4	[1][8]
Human Nav1.9	Stably expressing cells	Electrophysio logy (Voltage Clamp)	IC50	6.7	[1][8]
Human Nav1.5	Stably expressing cells	Manual Patch-Clamp	IC50	151.2 - 155.9	[8][9]

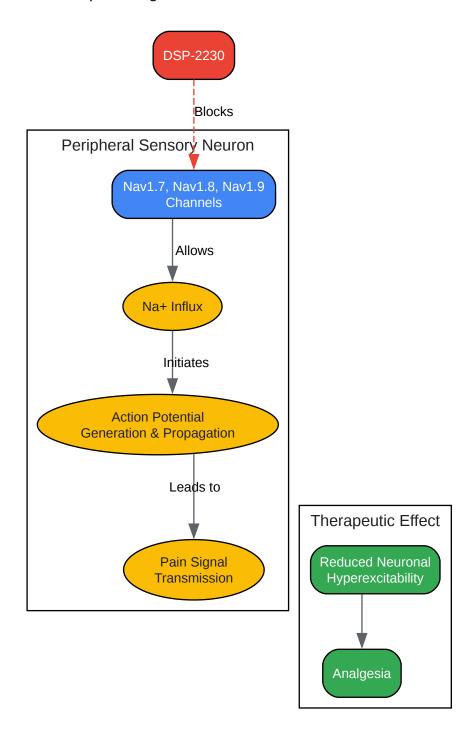
Preclinical In Vivo Efficacy

Animal Model	Species	Dosing Regimen	Key Findings	Reference
R222S Mutant Mice (Episodic Pain Syndrome Model)	Mouse	3-30 mg/kg, p.o., once daily for 6 days	Reduced thermal and mechanical hyperalgesia.	[1]
Wildtype Mice	Mouse	3-30 mg/kg, p.o., once daily for 6 days	Inhibited thermal hyperalgesia.	[1]
Neuropathic & Inflammatory Pain Models	Rodent	Not specified	Dose-dependent analgesic efficacy with increased potency upon repeated administration.	[10]



Signaling Pathway and Mechanism of Action

DSP-2230 exerts its analgesic effect by inhibiting the influx of sodium ions into peripheral sensory neurons. This, in turn, dampens the generation and propagation of action potentials that transmit pain signals. The compound equipotently blocks Nav1.7, Nav1.8, and Nav1.9 channels through a "tonic block" mechanism, which is state- and use-independent.[3] Additionally, it causes a depolarizing shift in the activation curve of these channels.[3][8]





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Mechanism of action of **DSP-2230** in peripheral sensory neurons.

Experimental Protocols In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is a generalized procedure based on the reported electrophysiological characterization of **DSP-2230**.[3]

Objective: To determine the inhibitory effect of **DSP-2230** on voltage-gated sodium channels (Nav1.7, Nav1.8, Nav1.9) expressed in a stable cell line (e.g., HEK293).

Materials:

- HEK293 cells stably expressing the human Nav channel of interest.
- External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
- Internal solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
- DSP-2230 stock solution in DMSO.
- Patch-clamp rig with amplifier and data acquisition system.

Procedure:

- Culture the cells to an appropriate confluency for recording.
- Prepare a range of **DSP-2230** concentrations by diluting the stock solution in the external solution. The final DMSO concentration should be kept constant (e.g., <0.1%).
- Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a single cell.



- Apply a voltage-step protocol to elicit sodium currents. For a tonic block assessment, a simple depolarizing step from a holding potential of -120 mV to 0 mV for 20 ms can be applied every 10 seconds.
- Record baseline sodium currents in the absence of the compound.
- Perfuse the cell with the external solution containing a known concentration of DSP-2230 and record the currents until a steady-state block is achieved.
- Wash out the compound with the external solution to assess the reversibility of the block.
- Repeat steps 6-8 for a range of DSP-2230 concentrations to generate a concentrationresponse curve.
- Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Preclinical In Vivo Analgesia: Hot Plate Test

This is a generalized protocol for assessing thermal hyperalgesia, based on findings from preclinical studies with **DSP-2230**.[1]

Objective: To evaluate the analgesic effect of **DSP-2230** on thermal pain sensitivity in mice.

Materials:

- Male R222S mutant or wildtype mice.
- Hot plate apparatus with adjustable temperature.
- **DSP-2230** formulation for oral gavage (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline).[1]
- · Vehicle control.

Procedure:

- Acclimatize mice to the testing room for at least 1 hour before the experiment.
- Set the hot plate temperature to a noxious level (e.g., 52 ± 0.5°C).



- Determine the baseline latency to a pain response (e.g., licking a hind paw or jumping) for each mouse. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
- Administer **DSP-2230** (e.g., 3-30 mg/kg) or vehicle control via oral gavage.
- At predetermined time points after dosing (e.g., 30, 60, 90, 120 minutes), place the mouse on the hot plate and record the latency to the pain response.
- Compare the response latencies between the DSP-2230 treated group and the vehicle control group. An increase in latency indicates an analgesic effect.

Clinical Pharmacodynamics: Capsaicin-Induced Pain Model

This protocol is based on the design of a Phase 1 clinical trial (ISRCTN80154838).[2][11]

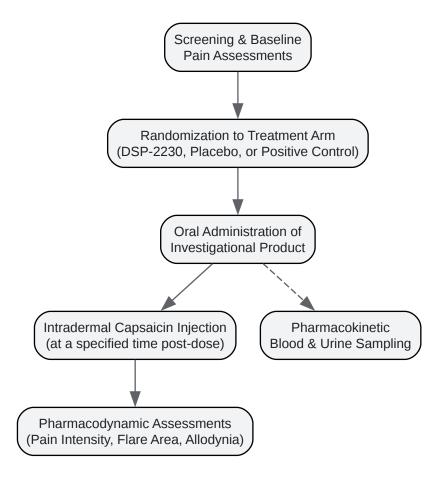
Objective: To assess the pharmacodynamic effect of **DSP-2230** on capsaicin-induced pain and hyperalgesia in healthy volunteers.

Materials:

- Healthy male volunteers (18-55 years).
- DSP-2230 oral suspension.
- Placebo control.
- Positive control (e.g., Pregabalin).
- Capsaicin solution for intradermal injection.
- Tools for pain assessment (e.g., Visual Analog Scale for pain intensity, von Frey filaments for mechanical allodynia, and a device to measure the area of flare).

Workflow:





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Workflow for the capsaicin-induced pain model study.

Procedure:

- Screening: Screen healthy volunteers for eligibility, including an assessment of their response to capsaicin injections to ensure a consistent pain response.[2]
- Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically used. Each participant will go through multiple treatment periods, receiving **DSP-2230**, placebo, and a positive control in a random order, with a washout period between each.
- Dosing: On each study day, participants receive a single oral dose of the assigned treatment.
- Capsaicin Challenge: At a specified time after dosing, an intradermal injection of capsaicin is administered to a designated area on the skin (e.g., the forearm).



- Pharmacodynamic Assessments: Following the capsaicin injection, a series of assessments are performed at regular intervals:
 - Pain Intensity: Participants rate their pain using a Visual Analog Scale (VAS).
 - Area of Flare: The area of redness around the injection site is measured.
 - Mechanical Allodynia: The area of increased sensitivity to touch is mapped using von Frey filaments.
- Pharmacokinetic Sampling: Blood and urine samples are collected at various time points to determine the concentration of DSP-2230 and its metabolites.[12][13]
- Data Analysis: The primary endpoints are the differences in pain intensity, flare area, and area of allodynia between the **DSP-2230** treatment group and the placebo group.

Safety and Tolerability

In Phase 1 clinical trials involving single and multiple ascending doses in healthy volunteers, **DSP-2230** has demonstrated a tolerable safety profile.[7][12] Non-clinical studies have suggested a potential for excellent analgesic effects without the side effects on the central nervous system or cardiovascular system that are associated with some existing pain medications.[4][6] A dedicated clinical study has also been conducted to assess the effect of **DSP-2230** on renal function.[14][15]

Disclaimer: **DSP-2230** is an investigational compound and is not approved for any indication. The information provided here is for research and informational purposes only. All experiments should be conducted in accordance with relevant guidelines and regulations.

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Methodological & Application





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